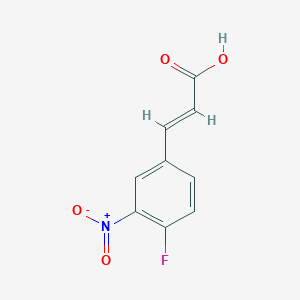

(E)-3-(4-Fluoro-3-nitrophenyl)acrylic acid

描述

(E)-3-(4-Fluoro-3-nitrophenyl)acrylic acid is an organic compound characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to an acrylic acid moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-Fluoro-3-nitrophenyl)acrylic acid typically involves the reaction of 4-fluoro-3-nitrobenzaldehyde with malonic acid in the presence of a base, such as pyridine, followed by decarboxylation. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required product quality.

化学反应分析

Types of Reactions

(E)-3-(4-Fluoro-3-nitrophenyl)acrylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-(4-Fluoro-3-aminophenyl)acrylic acid.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of 3-(4-Fluoro-3-aminophenyl)acrylic acid.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

科学研究应用

(E)-3-(4-Fluoro-3-nitrophenyl)acrylic acid has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its functional groups.

Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism by which (E)-3-(4-Fluoro-3-nitrophenyl)acrylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

相似化合物的比较

Similar Compounds

4-Fluoro-3-nitrophenyl azide: Shares the fluorine and nitro groups but differs in the presence of an azide group instead of an acrylic acid moiety.

4-Fluoro-3-nitrobenzoic acid: Similar structure but with a benzoic acid moiety instead of an acrylic acid.

Uniqueness

(E)-3-(4-Fluoro-3-nitrophenyl)acrylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the fluorine and nitro groups, along with the acrylic acid moiety, makes it a versatile compound for various applications in research and industry.

生物活性

(E)-3-(4-Fluoro-3-nitrophenyl)acrylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings.

Chemical Structure and Properties

The compound features an acrylic acid backbone with a fluorine and a nitro group attached to the phenyl ring. The presence of these electron-withdrawing groups enhances its electrophilicity, making it reactive in various biochemical pathways. This reactivity is critical for its potential therapeutic applications.

The biological activity of this compound primarily involves:

- Interaction with Enzymes and Receptors : The compound can modulate the activity of specific enzymes and receptors, influencing various signaling pathways.

- Redox Reactions : The nitro group can participate in redox reactions, which may lead to changes in cellular redox states and affect cell viability.

- Nucleophilic Attack : The enhanced electrophilicity due to the fluorine and nitro groups allows for nucleophilic attacks, facilitating the formation of covalent bonds with biological targets.

Biological Applications

Research indicates that this compound has potential applications in several fields:

- Anticancer Activity : Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of acrylic acids have demonstrated IC50 values below 10 µg/mL against HeLa and MCF-7 cells, indicating strong anticancer properties .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity. Nitro compounds are known to exhibit broad-spectrum antimicrobial effects, which could apply to this compound as well .

- Anti-inflammatory Effects : Due to its ability to modulate biochemical pathways, there is ongoing research into its potential as an anti-inflammatory agent.

Case Studies

- Anticancer Studies : In vitro studies have reported that this compound derivatives show promising results against various cancer cell lines. For example, compounds similar to this structure have been tested on SKOV-3 cells with IC50 values ranging from 7.87 to 70.53 µg/mL, indicating varying degrees of cytotoxicity depending on the specific substitution patterns on the phenyl ring .

- Antimicrobial Testing : A study evaluating a series of nitro compounds found that those with similar structures exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus, suggesting that this compound may also possess similar properties .

Data Summary

| Biological Activity | Target Cells/Organisms | IC50 Values (µg/mL) | Notes |

|---|---|---|---|

| Anticancer | HeLa | <10 | Strong cytotoxicity observed |

| Anticancer | SKOV-3 | 7.87 - 70.53 | Varies with substitution |

| Antimicrobial | Staphylococcus aureus | <1 | Significant activity noted |

| Anti-inflammatory | Various | N/A | Potential therapeutic use |

常见问题

Q. Basic: What synthetic methodologies are recommended for (E)-3-(4-Fluoro-3-nitrophenyl)acrylic acid?

Answer:

The synthesis typically employs a Knoevenagel condensation between 4-fluoro-3-nitrobenzaldehyde and malonic acid derivatives. A one-pot procedure using coupling agents like EDCI/HOBt in polar solvents (e.g., DMF) achieves yields >75% under optimized conditions (60–80°C, 12–24 hours) . Key steps include:

- Purification: Gradient column chromatography (hexane/EtOAc) followed by recrystallization (ethanol/water).

- Critical parameters: Catalyst loading (0.5–1.2 eq), solvent polarity, and inert atmosphere to prevent nitro group reduction.

Q. Basic: How is structural confirmation performed for this compound?

Answer:

Multimodal spectroscopic analysis is essential:

- NMR: The E-configuration is confirmed by trans-vinylic proton coupling (J = 15–16 Hz). Fluorine-induced splitting in aromatic protons and nitro group deshielding are diagnostic .

- FT-IR: Peaks at ~1680 cm⁻¹ (C=O), 1520 cm⁻¹ (asymmetric NO₂), and 1340 cm⁻¹ (symmetric NO₂) validate functional groups .

- X-ray crystallography: Single crystals (grown via slow evaporation from DMSO/MeOH) reveal hydrogen-bonded carboxylic dimers and π-π stacking .

Q. Basic: What solvent systems are optimal for biological assays?

Answer:

- Stock solutions: DMSO at 50–100 mg/mL, stable at -80°C for 1 year.

- Working concentrations: Dilute to <0.1% DMSO in PBS (pH 7.4) to avoid cytotoxicity.

- Alternative solvents: Ethanol (15–20 mg/mL) for short-term storage (4°C, 1 month) .

Q. Advanced: How can supramolecular interactions explain crystallization behavior?

Answer:

X-ray studies of analogous acrylates reveal three dominant interactions:

O-H···O hydrogen bonds (2.68 Å) between carboxylic acid dimers.

C-F···π interactions (3.12–3.24 Å) stabilizing layered packing.

Parallel-displaced π-π stacking (3.45 Å interplanar distance).

These contribute to high thermal stability (>200°C) and solubility limitations .

Q. Advanced: How are contradictions in biological activity data resolved?

Answer:

Systematic SAR studies mitigate discrepancies:

Assay standardization: Use validated models (e.g., MES for anticonvulsant activity ).

Orthogonal validation: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) confirm target engagement.

Electronic effects: Hammett plots correlate substituent σ values with activity trends.

Common pitfalls include nitro group redox instability and cellular permeability variations .

Q. Advanced: What crystallographic strategies address disorder in nitro/fluoro groups?

Answer:

SHELXL refinement protocols :

- Disorder modeling: Use

PARTinstructions for split positions. - Restraints: Apply

ISOR/SADIfor geometry andSIMU/DELUfor thermal motion. - Validation: R1 < 5% and Δ/σmax < 0.1 indicate successful resolution.

| Refinement Step | Software Command | Purpose |

|---|---|---|

| Disorder handling | PART 0.5 | Split nitro group positions |

| Geometry restraints | SADI O1 O2 | Maintain bond distances |

| Thermal motion | SIMU 0.01 C6 | Smooth atomic displacement |

Q. Advanced: Can computational modeling predict α-glucosidase inhibition?

Answer:

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict:

- Key interactions: Hydrogen bonding between the carboxylic acid and Arg439; π-π stacking with Trp376.

- Binding free energy: MM-PBSA calculations validate stability (ΔG < -8 kcal/mol).

These methods identified bioactive derivatives in related acrylates .

Q. Advanced: How does fluorine substitution impact electronic properties?

Answer:

DFT calculations (B3LYP/6-311G**) show:

- Electron-withdrawing effects: Fluorine increases nitro group polarization, enhancing electrophilicity.

- Hammett constant (σ): σpara-F = 0.06; σmeta-NO₂ = 1.43, directing regioselectivity in reactions.

Experimental verification via cyclic voltammetry (reduction peaks at -0.8 V vs. Ag/AgCl) .

Q. Basic: What safety protocols are recommended for handling?

Answer:

- PPE: Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation: Use fume hoods due to nitro group toxicity.

- Storage: -20°C in airtight containers, away from reductants .

Q. Advanced: What strategies optimize yield in scale-up synthesis?

Answer:

- Flow chemistry: Continuous reactors minimize exothermic risks.

- Catalyst recycling: Immobilized EDCI/HOBt on silica improves cost efficiency.

- Process analytical technology (PAT): In-line FT-IR monitors reaction progression (>95% conversion) .

属性

IUPAC Name |

(E)-3-(4-fluoro-3-nitrophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO4/c10-7-3-1-6(2-4-9(12)13)5-8(7)11(14)15/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDUDTCHWSHVKT-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。